molecular formula C12H13NOS B7513959 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine

4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B7513959
M. Wt: 219.30 g/mol
InChI Key: CBJKSPQMAHFSAD-UHFFFAOYSA-N
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Description

4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure This compound is part of the 1,4-benzothiazine family, which is known for its significant pharmacological and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazine derivatives. These products can have different pharmacological and chemical properties, making them useful in various applications.

Scientific Research Applications

4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in various organic reactions.

    Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.

    Medicine: Due to its pharmacological activities, it is studied for potential use in treating inflammatory and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,4-benzothiazine: Lacks the cyclopropanecarbonyl group but shares the core benzothiazine structure.

    4-aryl-3,4-dihydro-2H-1,4-benzoxazine: Contains an oxygen atom instead of sulfur in the heterocyclic ring.

    Fluorinated 3,4-dihydro-2H-1,4-benzothiazine derivatives: These compounds have fluorine atoms, which can enhance their biological activity.

Uniqueness

The presence of the cyclopropanecarbonyl group in 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine distinguishes it from other similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

cyclopropyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-12(9-5-6-9)13-7-8-15-11-4-2-1-3-10(11)13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJKSPQMAHFSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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